molecular formula C11H14N4O2 B2492351 3,5,7-trihydroxy-2-methylchromen-4-one CAS No. 22105-17-5

3,5,7-trihydroxy-2-methylchromen-4-one

Cat. No.: B2492351
CAS No.: 22105-17-5
M. Wt: 234.259
InChI Key: FADVRXOASKIWLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-trihydroxy-2-methylchromen-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or water and temperatures around 224°C for melting .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trihydroxy-2-methylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of esters, ethers, or other substituted derivatives.

Scientific Research Applications

3,5,7-Trihydroxy-2-methylchromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,7-trihydroxy-2-methylchromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar hydroxylation patterns but different substitution positions.

    Kaempferol: Another flavonoid with hydroxyl groups at positions 3, 5, and 7 but lacking the methyl group at position 2.

    Luteolin: A flavonoid with hydroxyl groups at positions 5, 7, and 4’ but different overall structure.

Uniqueness

3,5,7-Trihydroxy-2-methylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 2 differentiates it from other similar compounds and influences its reactivity and interactions.

Properties

IUPAC Name

3,5,7-trihydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-4-9(13)10(14)8-6(12)2-5(11)3-7(8)15-4/h2-3,11-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZPCHSDBFUIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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